Technical Documentation Center

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one
  • CAS: 103361-68-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the systematic biological activity screening of the novel synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the systematic biological activity screening of the novel synthetic compound, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. The proposed experimental cascade is designed to elucidate the therapeutic potential of this molecule by exploring its antimicrobial and anticancer properties. The methodologies detailed herein are grounded in established scientific principles and are intended to generate robust and reproducible data, facilitating a thorough evaluation of the compound's pharmacological profile.

Introduction: The Therapeutic Potential of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this structure have demonstrated significant potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents.[1][3][4] The introduction of a nitro group at the 6-position and a methyl group at the 4-position of the benzoxazinone ring in the title compound, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, suggests the possibility of unique biological properties. Nitroaromatic compounds are known to exert their biological effects through reductive bioactivation, a process that can lead to the generation of cytotoxic reactive nitrogen species.[5][6] This mechanism is particularly relevant in the contexts of antimicrobial and anticancer activity, where it can induce oxidative stress and damage cellular macromolecules.[5][6][7][8]

This guide outlines a strategic, multi-tiered approach to systematically screen 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one for potential therapeutic applications, focusing on its antimicrobial and anticancer activities.

Physicochemical Characterization and Preliminary Safety Assessment

Prior to initiating biological screening, a thorough physicochemical characterization of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is essential.

Table 1: Physicochemical Properties of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (a related compound)

PropertyValueSource
Molecular FormulaC8H6N2O4PubChem
Molecular Weight194.14 g/mol PubChem
AppearanceSolid---
SolubilityTo be determined in relevant solvents (e.g., DMSO, water)---

Note: The table references a closely related compound as specific data for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is not available. Experimental determination of these properties for the title compound is a critical first step.

A preliminary safety assessment should also be conducted. According to the Globally Harmonized System (GHS), the related compound 6-Nitro-2H-1,4-benzoxazin-3(4H)-one is classified as a skin and eye irritant and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE) and handling procedures must be in place throughout all experimental work.

Tier 1: Primary Antimicrobial Screening

The initial screening will assess the broad-spectrum antimicrobial activity of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one against a panel of clinically relevant bacterial and fungal pathogens.

Rationale

The 1,4-benzoxazin-3-one scaffold is a known pharmacophore in several antimicrobial agents.[1][10][11] The presence of the nitro group could enhance this activity, as many nitroaromatic compounds are effective antimicrobial drugs.[5] This primary screen will rapidly identify if the compound possesses any significant antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method will be used to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of each test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic/antifungal), a negative control (broth with inoculum and DMSO without the test compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The results of the primary antimicrobial screening should be summarized in a clear and concise table.

Table 2: Expected Output of Primary Antimicrobial Screening (MIC in µg/mL)

MicroorganismGram Stain/Type4-Methyl-6-nitro-2H-1,4-benzoxazin-3-onePositive Control (e.g., Ciprofloxacin/Amphotericin B)
Staphylococcus aureus (ATCC 29213)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Candida albicans (ATCC 90028)Fungi (Yeast)
Aspergillus niger (ATCC 16404)Fungi (Mold)
Workflow Diagram

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Microorganism Inoculum Preparation Inoculation Inoculation of Microorganisms Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual Determination of MIC Incubation->MIC_Determination Data_Reporting Data Reporting and Analysis MIC_Determination->Data_Reporting

Caption: Workflow for Primary Antimicrobial Screening.

Tier 2: Anticancer Activity Screening

The second tier of screening will investigate the potential cytotoxic effects of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one against a panel of human cancer cell lines.

Rationale

Benzoxazinone derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[12][13] The nitro group in the test compound may contribute to cytotoxicity, particularly in the hypoxic microenvironment of solid tumors where reductive bioactivation is enhanced.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of the anticancer screening should be presented in a table summarizing the IC50 values.

Table 3: Expected Output of Primary Anticancer Screening (IC50 in µM)

Cell LineCancer Type4-Methyl-6-nitro-2H-1,4-benzoxazin-3-onePositive Control (e.g., Doxorubicin)
MCF-7Breast
A549Lung
HCT116Colon
HEK293Non-cancerous
Workflow Diagram

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Stock Preparation Compound_Treatment Treatment with Compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Assay MTT Addition and Incubation Compound_Treatment->MTT_Assay Absorbance_Reading Absorbance Measurement MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for Primary Anticancer Screening.

Tier 3: Mechanistic Elucidation

If promising activity is observed in the primary screens, further studies should be conducted to elucidate the mechanism of action.

Rationale

Understanding the mechanism by which 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one exerts its biological effects is crucial for its further development as a therapeutic agent. For antimicrobial activity, this could involve targeting specific bacterial enzymes or disrupting cell membrane integrity. For anticancer activity, this could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways.

Proposed Mechanistic Studies
  • For Antimicrobial Activity:

    • Time-kill kinetics assay: To determine if the compound is bactericidal or bacteriostatic.

    • Bacterial DNA gyrase inhibition assay: As a potential target for quinolone-like structures.[11]

    • Cell membrane integrity assay: Using probes like propidium iodide to assess membrane damage.

  • For Anticancer Activity:

    • Apoptosis assays: Annexin V/PI staining followed by flow cytometry to detect and quantify apoptotic cells.

    • Cell cycle analysis: Propidium iodide staining and flow cytometry to determine the effect of the compound on cell cycle progression.

    • Western blot analysis: To investigate the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

    • Reactive Oxygen Species (ROS) detection assay: To determine if the compound induces oxidative stress, consistent with the mechanism of some nitroaromatic drugs.[6][8][14]

Potential Mechanism of Action Diagram

Putative_Mechanism_of_Action cluster_compound Compound Action cluster_cellular_effects Cellular Effects Compound 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one Bioactivation Reductive Bioactivation (e.g., by Nitroreductases) Compound->Bioactivation ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) Bioactivation->ROS_RNS DNA_Damage DNA Damage ROS_RNS->DNA_Damage Protein_Damage Protein Damage ROS_RNS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS_RNS->Lipid_Peroxidation Apoptosis Apoptosis Induction DNA_Damage->Apoptosis CellCycle_Arrest Cell Cycle Arrest DNA_Damage->CellCycle_Arrest Protein_Damage->Apoptosis Lipid_Peroxidation->Apoptosis

Caption: Putative Mechanism of Action for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one.

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial biological activity screening of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. The proposed tiered approach, from broad primary screening to more focused mechanistic studies, will enable a comprehensive evaluation of its therapeutic potential. Positive results from this screening cascade would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and detailed toxicology profiling, to advance this compound towards clinical development.

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683. PubChem. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - NIH. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. International Journal of Research in Pharmaceutical Sciences. [Link]

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ScienceDirect. [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H). NIH. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. [Link]

  • Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. PMC - NIH. [Link]

  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

Sources

Foundational

A Technical Guide to Preliminary Structure-Activity Relationship (SAR) Studies of the 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one Scaffold

Abstract The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4] This tech...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4] This technical guide presents a comprehensive framework for conducting preliminary structure-activity relationship (SAR) studies on a novel, underexplored derivative: 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. We delineate a strategic approach encompassing rational analogue design, robust synthetic methodologies, and a tiered biological evaluation cascade. The causality behind experimental design is emphasized, providing researchers and drug development professionals with a self-validating workflow to probe the therapeutic potential of this scaffold. Detailed protocols for chemical synthesis and in vitro cytotoxicity screening are provided, supported by data visualization frameworks and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Benzoxazinone Core as a Privileged Scaffold

Overview of Benzoxazinone Biological Activities

The benzoxazinone skeleton is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable diversity of pharmacological effects. These compounds have been reported as potent agents in various domains:

  • Anticancer: Certain derivatives exhibit significant anti-proliferative and pro-apoptotic effects against cancer cell lines like HeLa (human cervical cancer).[2]

  • Antifungal/Antibacterial: The scaffold is effective against numerous plant pathogenic fungi and various bacterial strains.[5][6]

  • Enzyme Inhibition: Benzoxazinones are recognized as effective inhibitors of serine proteases, such as human leukocyte elastase and α-chymotrypsin, through a mechanism involving enzyme acylation.[2][5]

  • Other Therapeutic Areas: The versatility of the core has led to its exploration for anti-inflammatory, antidiabetic, and antidepressant applications.[4]

This wide-ranging bioactivity makes the benzoxazinone framework an attractive starting point for novel drug discovery programs.

Rationale for Investigating the 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one Scaffold

The selection of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one as a lead structure is predicated on a strategic combination of established medicinal chemistry principles:

  • N-4 Methylation: The introduction of a methyl group at the N-4 position serves a dual purpose. It blocks a potential site of metabolic N-dealkylation and eliminates a hydrogen bond donor, which can favorably modulate pharmacokinetic properties such as membrane permeability and oral bioavailability.

  • C-6 Nitro Group: The nitro group is a strong electron-withdrawing substituent and a bioisostere for other functional groups. Its presence can significantly alter the electronic profile of the aromatic ring, influencing target binding affinity and mechanism of action. Furthermore, nitroaromatic compounds are prevalent in numerous approved drugs, and this moiety can be chemically transformed (e.g., reduced to an amine) to create a diverse library of analogues.[2]

Objectives of the Preliminary SAR Study

This guide outlines a systematic investigation with the following primary objectives:

  • To establish a reliable synthetic route for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one and its targeted analogues.

  • To determine the in vitro cytotoxic activity of the parent compound against a panel of human cancer cell lines.

  • To elucidate the initial SAR by correlating specific structural modifications with changes in biological activity.

  • To identify key structural regions of the molecule that are critical for activity and those amenable to modification for property optimization.

Strategic Approach to SAR Exploration

Core Scaffold and Key Modification Points

Our SAR strategy is centered on the systematic modification of three key positions on the 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one scaffold, as illustrated below.

Key modification points on the core scaffoldFigure 1. Key diversification points for SAR studies.
  • Position A (N-4): Explore the impact of the N-alkyl substituent size and nature on activity.

  • Position B (C-6): Investigate the electronic and steric requirements at this position by modifying or replacing the nitro group.

  • Position C (Aromatic Ring): Probe the effect of additional substituents (e.g., halogens, alkyl groups) at positions C-5, C-7, and C-8.

Proposed Analogue Design Strategy

A focused library of analogues will be synthesized to probe the SAR at these key positions.

SeriesModification PointRationaleExample Modifications
A N-4 SubstituentEvaluate steric tolerance and impact on solubility/permeability.H, Ethyl, Propyl, Benzyl
B C-6 SubstituentAssess the role of the electron-withdrawing nitro group and explore alternative interactions.-NH₂, -NHAc, -Cl, -F, -CN, -CH₃
C Aromatic RingDetermine if additional substituents can enhance potency or modulate properties.7-Chloro, 7-Fluoro, 8-Methyl
Workflow Diagram for the SAR Study

The entire process, from conceptualization to lead identification, follows a logical, iterative cycle. The following diagram illustrates the proposed workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_bio Biological Evaluation cluster_analysis Analysis & Iteration start Define Core Scaffold (4-Me-6-Nitro-Benzoxazinone) design Design Analogue Library (Series A, B, C) start->design synthesis Synthesize & Purify Target Compounds design->synthesis characterize Structural Confirmation (NMR, MS, HPLC >95%) synthesis->characterize primary_screen Primary Screen: Cytotoxicity Assay (MTT) (e.g., HeLa, Huh-7) characterize->primary_screen dose_response Dose-Response & IC₅₀ Determination for Hits primary_screen->dose_response secondary_screen Secondary Assays: (e.g., Apoptosis, Target-Based) dose_response->secondary_screen sar_analysis SAR Analysis: Correlate Structure with Activity secondary_screen->sar_analysis lead_id Identify Preliminary Leads sar_analysis->lead_id next_gen Design Next-Generation Analogues lead_id->next_gen next_gen->design Iterate

Caption: Iterative workflow for SAR investigation.

Synthetic Chemistry Strategy

General Synthesis of the Core Scaffold

The synthesis of the 1,4-benzoxazin-3-one core is typically achieved via the condensation of a 2-aminophenol derivative with an α-haloacetyl halide, followed by intramolecular cyclization. For our N-methylated target, a key intermediate is N-methyl-2-amino-5-nitrophenol, which can be synthesized from commercially available starting materials.

Protocol: Synthesis of Parent Compound (4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one)

Step 1: Synthesis of 2-(Methylamino)-5-nitrophenol

  • To a stirred solution of 2-amino-5-nitrophenol (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

  • Heat the mixture to reflux for 1 hour.

  • Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the desired N-methylated intermediate.

Step 2: Synthesis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

  • Dissolve 2-(methylamino)-5-nitrophenol (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C. Add chloroacetyl chloride (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo. The crude product will undergo spontaneous cyclization, which can be completed by gentle heating in a suitable solvent like ethanol if necessary.

  • Purify the final compound by recrystallization or column chromatography to yield the title compound.

Synthetic Routes for Proposed Analogues
  • Series A (N-4 Variation): Analogues with different N-substituents can be prepared by using appropriately substituted 2-aminophenols in Step 1 (e.g., N-ethyl-2-aminophenol).

  • Series B (C-6 Variation): The C-6 nitro group is a versatile chemical handle. It can be reduced to the corresponding amine using standard conditions (e.g., SnCl₂/HCl or H₂/Pd-C). This amine can then be acylated or used in Sandmeyer reactions to introduce a variety of other substituents (Cl, F, CN).

  • Series C (Aromatic Ring Substitution): These analogues can be synthesized by starting with the appropriately substituted 2-aminophenol (e.g., 2-amino-4-chloro-5-nitrophenol).

Biological Evaluation Strategy (Screening Cascade)

Rationale for Assay Selection

Given the established anticancer potential of related benzoxazinone scaffolds, a primary screen focused on in vitro cytotoxicity is a logical and cost-effective starting point.[2][7] This allows for rapid identification of active compounds and initial assessment of potency and selectivity.

Primary Assay: In Vitro Cytotoxicity Screening

4.2.1 Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a standard for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, Huh-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

4.2.2 Cell Line Selection A small, diverse panel of cell lines is recommended for the primary screen to identify potential tissue-specific activity.

  • HeLa: Human cervical cancer.[2]

  • Huh-7: Human liver cancer.[7]

  • A549: Human lung carcinoma.

Secondary Assays

For compounds demonstrating significant activity (e.g., IC₅₀ < 10 µM) in the primary screen, secondary assays can be employed to elucidate the mechanism of action.

  • Apoptosis Induction: Assays such as Hoechst 33258 staining for nuclear condensation or caspase-3/7 activity assays can confirm if the observed cytotoxicity is due to programmed cell death.[2]

  • Target-Based Assays: If a molecular target is hypothesized (e.g., a specific kinase or protease), direct enzymatic assays can be used to confirm on-target activity.

Workflow Diagram for Biological Screening

Bio_Screening_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Follow-up cluster_decision Decision Point start Synthesized Analogue Library single_dose Single High-Dose Screen (e.g., 10 µM or 50 µM) on Cell Panel start->single_dose viability_check Assess % Viability single_dose->viability_check active_decision Activity > Threshold? (e.g., IC₅₀ < 10 µM) viability_check->active_decision dose_response Full Dose-Response Curve for Active Compounds ic50 Calculate IC₅₀ Values dose_response->ic50 mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) ic50->mechanism sar_analysis sar_analysis mechanism->sar_analysis Data for SAR Analysis active_decision->dose_response Yes inactive Compound Inactive (Archive) active_decision->inactive No

Caption: Tiered workflow for biological evaluation.

Data Analysis and Interpretation

Tabulation of SAR Data

All generated data should be systematically organized to facilitate clear interpretation.

Compound IDR¹ (N-4)R² (C-6)R³ (Other)IC₅₀ HeLa (µM)IC₅₀ Huh-7 (µM)
Parent -CH₃-NO₂HTBDTBD
A-1 -H-NO₂HTBDTBD
A-2 -CH₂CH₃-NO₂HTBDTBD
B-1 -CH₃-NH₂HTBDTBD
B-2 -CH₃-ClHTBDTBD
C-1 -CH₃-NO₂7-ClTBDTBD
Initial SAR Interpretation
  • Role of N-4 Methyl: Comparing the parent compound to analogue A-1 (-H) will reveal the importance of the N-4 substituent. A significant drop in activity for A-1 would suggest the methyl group is crucial, perhaps for steric interactions or improved pharmacokinetics.

  • Influence of C-6 Nitro: Comparing the parent to analogues B-1 (-NH₂) and B-2 (-Cl) will elucidate the role of the nitro group. If the amine (B-1) is inactive but the chloro (B-2) retains activity, it may suggest that an electron-withdrawing group is required, but not necessarily the nitro moiety itself.

  • Aromatic Substitution: Activity changes in Series C will indicate whether the scaffold can tolerate additional substitution and if specific regions can be targeted to enhance potency.

Conclusion

This guide provides a structured and scientifically grounded methodology for exploring the preliminary SAR of the novel 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one scaffold. By integrating rational analogue design, robust synthetic protocols, and a logical biological screening cascade, researchers can efficiently navigate the early stages of the drug discovery process. The iterative nature of the described workflow ensures that each cycle of synthesis and testing generates actionable intelligence, paving the way for the identification of potent lead compounds and the development of next-generation therapeutic agents based on this promising chemical framework.

References

  • Al-Obaidi, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Al-Janabi, F. H. H. (2013). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Journal of Wassit for Science & Medicine, 6(1), 1-10. [Link]

  • Khan, Z. A., Shahzad, S. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103785. [Link]

  • Wang, X., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1228373. [Link]

  • Arote, R. B., & Mokale, S. N. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6296. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Okonkwo, C. C., et al. (2024). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Scientific Reports, 14(1), 1083. [Link]

  • National Center for Biotechnology Information (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Database. [Link]

  • Macias, F. A., et al. (2000). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 48(6), 2512-2522. [Link]

  • Macias, F. A., et al. (2004). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. Journal of Agricultural and Food Chemistry, 52(21), 6452-6457. [Link]

  • Yan, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1383792. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Introduction: The Benzoxazinone Scaffold in Modern Drug Discovery The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical resear...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazinone Scaffold in Modern Drug Discovery

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemical research.[1][2] These structures are not only found in nature but also serve as versatile building blocks for the synthesis of a diverse array of biologically active molecules.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.[1][5][6]

The introduction of a nitro group onto the aromatic ring, as seen in 6-nitro-2H-1,4-benzoxazin-3-one and its derivatives, can significantly influence the molecule's physicochemical properties and biological activity. Nitroaromatic compounds are known to play a crucial role in various biological processes, often acting as bioreductive prodrugs.[7][8] The further N-methylation to yield 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one modulates properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, including its synthesis, spectral characterization, and safety considerations. It is intended for researchers, scientists, and drug development professionals working with this and related molecular scaffolds.

Chemical Structure and Identification

The foundational structure of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is depicted below, along with its key identifiers.

Caption: Chemical structure of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-methyl-6-nitro-2H-1,4-benzoxazin-3-oneN/A
CAS Number 103361-68-8[9]
Molecular Formula C₉H₈N₂O₄[9]
Molecular Weight 208.17 g/mol [9]
InChI InChI=1S/C9H8N2O4/c1-10-5-15-8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3[9]
SMILES CN1C(=O)C2=C(OC1)C=C(C=C2)[O-][9]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is presented below. Where experimental data for the title compound is unavailable, data for the parent compound, 6-nitro-2H-1,4-benzoxazin-3-one, is provided for comparison, along with general trends for nitroaromatic compounds.

Table 2: Physicochemical Data

PropertyValueRemarksSource
Physical State Yellow solid[9]
Melting Point 185-187 °C[9]
Solubility Sparingly soluble in water; soluble in most organic solvents.Inferred from the general properties of nitroaromatic compounds.[10][11][12]N/A
pKa Not experimentally determined.The lactam proton is weakly acidic, and the nitro group is electron-withdrawing, which may slightly increase acidity compared to the non-nitrated analog.N/A
LogP (calculated) 0.7For the parent compound, 6-nitro-2H-1,4-benzoxazin-3-one. The addition of a methyl group is expected to slightly increase the LogP.[13]

Synthesis and Purification

The synthesis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is typically achieved through a two-step process starting from 2-aminophenol. The general synthetic pathway involves the formation of the benzoxazinone ring, followed by nitration and subsequent N-methylation.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 2-Aminophenol Step1 Cyclization with Chloroacetyl Chloride Start->Step1 Intermediate1 2H-1,4-Benzoxazin-3(4H)-one Step1->Intermediate1 Step2 Nitration (e.g., HNO3/H2SO4) Intermediate1->Step2 Intermediate2 6-Nitro-2H-1,4-benzoxazin-3(4H)-one Step2->Intermediate2 Step3 N-Methylation (e.g., Methyl iodide, base) Intermediate2->Step3 Product 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one Step3->Product

Caption: General synthesis workflow for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one.

Experimental Protocol: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (Precursor)

This protocol is based on general methods for the synthesis and nitration of benzoxazinones.[5][7]

  • Synthesis of 2H-1,4-Benzoxazin-3(4H)-one:

    • To a solution of 2-aminophenol in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add chloroacetyl chloride dropwise at 0 °C.[5]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and evaporate the solvent to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

  • Nitration of 2H-1,4-Benzoxazin-3(4H)-one:

    • Dissolve 2H-1,4-benzoxazin-3(4H)-one in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction at low temperature for a specified time, then pour onto ice.

    • Collect the precipitate by filtration, wash with water until neutral, and dry to obtain 6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol: N-Methylation of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

This protocol is based on the reported synthesis of the title compound.[9]

  • Dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the lactam nitrogen.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one as a yellow solid.[9]

Analytical Characterization

The identity and purity of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one are confirmed using a combination of spectroscopic techniques.

cluster_workflow Analytical Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Sample->Purity Data Structural Confirmation and Purity Data NMR->Data MS->Data IR->Data Purity->Data

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Quinazolinones from 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Introduction: Strategic Conversion of a Benzoxazinone Precursor to Bioactive Quinazolinones The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Conversion of a Benzoxazinone Precursor to Bioactive Quinazolinones

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic synthesis of novel quinazolinone derivatives is therefore a cornerstone of contemporary drug discovery. This document provides a comprehensive guide for researchers on the utilization of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one as a versatile precursor for the synthesis of a targeted quinazolinone.

The rationale for employing a benzoxazinone intermediate lies in its inherent reactivity, which allows for a modular and efficient assembly of the quinazolinone core. The synthetic strategy detailed herein involves a two-step sequence: the chemoselective reduction of the nitro group followed by a cyclization reaction with an appropriate one-carbon source to construct the pyrimidinone ring of the quinazolinone. This approach offers flexibility in introducing substituents and allows for the generation of diverse compound libraries for biological screening.

Chemical Transformation Overview

The overall synthetic pathway is depicted below. The process initiates with the selective reduction of the nitro group of the starting material, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, to yield the crucial intermediate, 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one. This is followed by a condensation and cyclization reaction with an orthoester to furnish the final quinazolinone product.

G start 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one intermediate 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one start->intermediate Nitro Group Reduction (e.g., SnCl2/HCl or Na2S2O4) product Quinazolinone Derivative intermediate->product Cyclization with C1 source (e.g., Triethyl Orthoformate)

Caption: Overall synthetic workflow.

Part 1: Chemoselective Reduction of the Nitro Group

The critical first step is the selective reduction of the aromatic nitro group to a primary amine. This transformation is pivotal as the resulting amino group is essential for the subsequent cyclization to form the quinazolinone ring. Several established methods are suitable for this purpose, each with its own advantages in terms of chemoselectivity, reaction conditions, and ease of workup. We will detail two reliable protocols.

Method A: Reduction using Tin(II) Chloride (SnCl2)

Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro compounds.[3][4] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.

Causality of Experimental Choices: The acidic medium protonates the nitro group, facilitating its reduction by Sn(II), which is a mild reducing agent. The use of a protic solvent like ethanol ensures the solubility of the reactants.

Experimental Protocol 1: SnCl2 Reduction

Reagent/ParameterQuantity/ValueNotes
4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one1.0 eqStarting material
Tin(II) chloride dihydrate (SnCl2·2H2O)4.0 - 5.0 eqEnsure high purity
Concentrated Hydrochloric Acid (HCl)3.0 - 4.0 eqAdded cautiously
Ethanol (EtOH)q.s.As solvent
Reaction Temperature60-70 °C
Reaction Time2-4 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one (1.0 eq) and ethanol to form a slurry.

  • Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the slurry.

  • Carefully add concentrated hydrochloric acid (3.0 - 4.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is approximately 7-8.

  • The resulting precipitate is the crude 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one. Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Method B: Reduction using Sodium Dithionite (Na2S2O4)

Sodium dithionite is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds, often used in aqueous or mixed aqueous-organic solvent systems.[5][6][7][8][9] This method is advantageous for its mild reaction conditions and simple workup.

Causality of Experimental Choices: Sodium dithionite in an aqueous medium generates the reducing species. The use of a co-solvent like methanol or THF can be beneficial if the starting material has low water solubility.

Experimental Protocol 2: Sodium Dithionite Reduction

Reagent/ParameterQuantity/ValueNotes
4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one1.0 eqStarting material
Sodium Dithionite (Na2S2O4)3.0 - 4.0 eqUse freshly opened reagent
Water/Methanol (1:1)q.s.As solvent
Reaction TemperatureRoom Temperature to 50 °C
Reaction Time1-3 hoursMonitor by TLC

Step-by-Step Methodology:

  • Dissolve 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one (1.0 eq) in a mixture of water and methanol (1:1) in a round-bottom flask with magnetic stirring.

  • Add sodium dithionite (3.0 - 4.0 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature or warm to 40-50 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one.

Part 2: Cyclization to the Quinazolinone Core

With the key amino intermediate in hand, the next step is the construction of the quinazolinone ring. A highly efficient method for this transformation is the reaction with an orthoester, such as triethyl orthoformate, which serves as a one-carbon electrophile.

Causality of Experimental Choices: Triethyl orthoformate, in the presence of an acid catalyst or under thermal conditions, reacts with the primary amino group to form an ethoxymethyleneamino intermediate. Subsequent intramolecular cyclization with the lactam nitrogen, followed by elimination of ethanol, yields the stable aromatic quinazolinone ring.[10][11]

G start 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one intermediate1 Ethoxymethyleneamino Intermediate start->intermediate1 Reaction with Triethyl Orthoformate product Quinazolinone Derivative intermediate1->product Intramolecular Cyclization & Elimination of Ethanol

Caption: Cyclization mechanism overview.

Experimental Protocol 3: Quinazolinone Formation

Reagent/ParameterQuantity/ValueNotes
6-Amino-4-methyl-2H-1,4-benzoxazin-3-one1.0 eqFrom Part 1
Triethyl Orthoformate5.0 - 10.0 eqActs as reagent and solvent
Acetic AnhydrideCatalytic amountOptional, as a water scavenger
Reaction Temperature130-140 °CReflux
Reaction Time3-6 hoursMonitor by TLC

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one (1.0 eq) in an excess of triethyl orthoformate (5.0 - 10.0 eq).

  • Add a catalytic amount of acetic anhydride (optional, to scavenge any water present).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 3-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid is the desired quinazolinone derivative. Purify the product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Characterization and Data Interpretation

The synthesized quinazolinone should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the final compound.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl stretch of the quinazolinone.

Troubleshooting and Safety Considerations

  • Incomplete Nitro Reduction: If the reduction is sluggish, consider increasing the equivalents of the reducing agent or the reaction temperature. Ensure the reagents are of high quality.

  • Low Yield in Cyclization: The presence of water can hinder the cyclization step. Ensure all glassware is dry and consider using a water scavenger like acetic anhydride.

  • Safety: Handle concentrated hydrochloric acid and acetic anhydride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reduction of nitro compounds can be exothermic; therefore, careful addition of reagents is crucial.[12]

References

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).
  • Synthesis of 2-amino-4(3H)-quinazolinones 9.
  • One-Pot Reactions of Triethyl Orthoformate with Amines.
  • Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES a.
  • Gelder, Elaine A. (2005)
  • Orthoesters in heterocycle synthesis. Semantic Scholar.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. PubMed.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. MDPI.
  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annul
  • Reduction of nitro compounds. Wikipedia.
  • Catalytic hydrogenation of nitrobenzene over different catalysts. a.
  • One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid C
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substr
  • ChemInform Abstract: Quinazolinones. Part 15. Synthesis of 1‐(Aminoalkyl). Sci-Hub.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • Nitro Reduction - Common Conditions.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
  • Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H.
  • Direct synthesis of quinazolinones by acceptorless dehydrogenative coupling of o-aminobenzamide and alcohols by heterogeneous Pt catalysts. Catalysis Science & Technology (RSC Publishing).
  • Synthesis of Flavanone and Quinazolinone Derivatives from the Ruthenium-Catalyzed Deaminative Coupling Reaction of 2'-Hydroxyaryl Ketones and 2-Aminobenzamides with Simple Amines. PubMed.
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

Sources

Application

Application Notes and Protocols for the Purification of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Abstract This document provides a comprehensive guide to the purification of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one via recrystallization. The protocol herein is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Author: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the purification of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one via recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a high-purity final product. This guide is grounded in established chemical literature and safety data to provide a reliable and reproducible method.

Introduction: The Rationale for Recrystallization

4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is a heterocyclic compound with a structure that suggests potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product is often contaminated with by-products, unreacted starting materials, or residual solvents. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, and its effectiveness is predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1]

The principle of this technique is straightforward: a solvent is chosen that readily dissolves the target compound at an elevated temperature but has limited solvating power at lower temperatures.[1][2] Impurities, ideally, either remain insoluble in the hot solvent or are so soluble that they remain in the solution (the mother liquor) upon cooling. This allows for the selective crystallization of the desired compound, which can then be isolated in a significantly purer form.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the relevant Safety Data Sheet (SDS). While a specific SDS for the 4-methyl derivative was not found, the closely related 6-nitro-2H-1,4-benzoxazin-3(4H)-one is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[5][6]

  • Handling: Avoid creating dust when handling the solid material.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

Solvent Selection: A Deliberate Choice

The choice of solvent is the most critical parameter in a successful recrystallization.[1] The target molecule, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, possesses both polar (the nitro group and the lactam functionality) and non-polar (the aromatic ring and methyl group) characteristics. This suggests that polar organic solvents are likely to be effective.

Based on general principles for nitroaromatic compounds and benzoxazinone derivatives, suitable solvents include alcohols such as ethanol or methanol.[1][2] These solvents are advantageous due to their favorable boiling points, which allow for a significant temperature gradient during cooling, and their volatility, which facilitates easy removal from the purified crystals.[8]

For this protocol, we will focus on using ethanol as the primary recrystallization solvent. Should the compound prove too soluble in ethanol even at room temperature, a mixed solvent system (e.g., ethanol/water) could be employed.[2]

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 1 gram of crude 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. Adjust solvent volumes proportionally for different quantities of starting material.

Materials and Equipment
  • Crude 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

  • Ethanol (reagent grade)

  • Deionized water (for potential mixed solvent system)

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and watch glass

Experimental Procedure
  • Dissolution:

    • Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask containing a magnetic stir bar.

    • Add approximately 15-20 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, thereby maximizing the yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Pre-heat a glass funnel with a small piece of fluted filter paper by placing it on top of a second, clean 100 mL Erlenmeyer flask that is being heated with a small amount of boiling ethanol. This prevents premature crystallization in the funnel.

    • Carefully and quickly pour the hot solution through the pre-heated funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals.[8]

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[8] It is important to use cold solvent to minimize the loss of the purified product.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry in a fume hood. For more efficient drying, a vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.

    • Once completely dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point of the purified compound; a sharp melting point close to the literature value (236-240 °C for the related 6-nitro-2H-1,4-benzoxazin-3(4H)-one) is indicative of high purity.[9]

Summary of Key Parameters

ParameterRecommended Value/ProcedureRationale
Solvent EthanolGood solubility at high temperature, poor at low temperature for polar nitroaromatics.
Crude:Solvent Ratio ~1g : 20-30 mLUse the minimum volume of hot solvent to achieve saturation for maximum yield.
Cooling Rate Slow, undisturbed cooling to RT, followed by an ice bath.Promotes the formation of large, high-purity crystals and maximizes yield.[8]
Washing Solvent Ice-cold ethanolRemoves impurities from the crystal surface without re-dissolving the product.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow A Crude Solid B Add Minimum Hot Ethanol A->B C Dissolution B->C D Hot Filtration (if needed) C->D E Slow Cooling to Room Temp. D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H K Impurities in Mother Liquor G->K I Drying H->I J Pure Crystals I->J

Caption: Recrystallization workflow for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one.

Troubleshooting

ProblemPotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[2]
No Crystals Form The solution is not sufficiently saturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by gentle heating and re-cool.[2]
Low Recovery Too much solvent was used; the washing solvent was not cold enough; premature crystallization during hot filtration.Optimize the solvent volume in subsequent attempts. Ensure the wash solvent is ice-cold. Pre-heat the filtration apparatus thoroughly.

References

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione. Retrieved from [Link]

  • Google Patents. (n.d.). US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Sources

Method

Application Note: A Researcher's Guide to 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one for Antifungal Drug Discovery

Abstract The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. The 1,4-benzoxazin-3-one scaffold has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery of novel therapeutic agents. The 1,4-benzoxazin-3-one scaffold has emerged as a promising framework for the development of new bioactive molecules. This application note provides a comprehensive guide for researchers on the evaluation of a specific derivative, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, as a potential antifungal drug candidate. We present a structured, field-proven workflow, from initial in vitro susceptibility testing to preliminary in vivo efficacy assessment, grounded in established scientific protocols. This guide is designed to equip researchers in mycology, medicinal chemistry, and drug development with the necessary methodologies to rigorously assess the antifungal potential of this and similar compounds.

Introduction: The Rationale for Investigating 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Invasive fungal diseases are a significant cause of morbidity and mortality worldwide, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is threatened by the emergence of drug-resistant strains. The 1,4-benzoxazin-3-one core structure is a recognized "privileged scaffold" in medicinal chemistry, known for its diverse biological activities. While many natural benzoxazinoids exhibit modest antimicrobial effects, synthetic derivatives have shown potent activity, with some demonstrating minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against pathogenic fungi like Candida albicans[1].

This guide focuses on 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one , a synthetic derivative. The introduction of a methyl group at the N-4 position and a nitro group at the C-6 position can significantly modulate the compound's electronic and steric properties, potentially enhancing its antifungal activity and target specificity. This document outlines a systematic approach to characterize its antifungal profile, elucidate its mechanism of action, and assess its therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of the candidate compound's properties is fundamental.

2.1. Physicochemical Characteristics

The parent compound, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, has a molecular weight of 194.14 g/mol [2]. The methylated derivative, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, has a molecular weight of 208.17 g/mol .

PropertyValue (for parent compound)Reference
Molecular Formula C₈H₆N₂O₄[2]
Molecular Weight 194.14 g/mol [2]
Melting Point 236-240 °C[3]
Solubility Soluble in DMF and DMSO[4]

Note: It is crucial to experimentally determine the solubility of the synthesized 4-methyl derivative in relevant solvents for biological assays (e.g., DMSO, ethanol) and aqueous buffers.

2.2. Synthesis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

The title compound can be synthesized from its precursor, 6-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine[5]. A general method involves the methylation of the nitrogen at the 4-position.

Protocol: N-Methylation of 6-nitro-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the nitrogen at the 4-position.

  • Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, as a yellow solid[5].

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive. The base is essential to generate the nucleophilic amide anion for the subsequent methylation.

In Vitro Antifungal Susceptibility Testing

The first step in evaluating a new compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to ensure reproducibility and comparability of results[1][6][7].

3.1. Fungal Strains

A recommended panel of fungi should include:

  • Yeasts: Candida albicans (ATCC 90028), fluconazole-resistant C. albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans.

  • Molds: Aspergillus fumigatus (ATCC 204305).

3.2. Protocol: Broth Microdilution Assay (adapted from CLSI M27[1][8][9] and EUCAST[10][11][12])

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one in 100% DMSO.

  • Media Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer. For EUCAST methodology, supplement with 2% glucose[6].

  • Inoculum Preparation: Culture fungi on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). Add 100 µL of the diluted compound to each well.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well.

  • Controls: Include a sterility control (media only), a growth control (inoculum in media, no compound), and a positive control (e.g., fluconazole for yeasts, amphotericin B for molds).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

3.3. Data Presentation: Sample MIC Data

Fungal Strain4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. albicans ATCC 9002880.50.25
C. albicans (Flu-Res)8>640.5
C. glabrata16160.5
C. parapsilosis410.125
C. tropicalis820.25
C. neoformans1640.125
A. fumigatus32N/A1

This table presents hypothetical data for illustrative purposes.

Elucidating the Mechanism of Action

Identifying the cellular target is a critical step in drug development. The following assays investigate common antifungal mechanisms.

Workflow for Mechanism of Action Studies

MOA_Workflow A Initial MIC Screening (Section 3) B Ergosterol Biosynthesis Inhibition Assay A->B Investigate Potential Targets C Cell Wall Integrity Assay (Calcofluor White) A->C Investigate Potential Targets D ROS Production Assay (DCFH-DA) A->D Investigate Potential Targets E Hypothesized Mechanism B->E Disruption of Membrane Function C->E Cell Wall Damage D->E Induction of Oxidative Stress

Caption: Workflow for Investigating the Antifungal Mechanism.

4.1. Ergosterol Biosynthesis Inhibition

Azole antifungals act by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane[13]. A reduction in ergosterol content upon treatment with the test compound suggests a similar mechanism.

Protocol: Sterol Quantification by UV-Spectrophotometry [13]

  • Culture C. albicans in Sabouraud Dextrose Broth to mid-log phase in the presence of sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of the test compound. Include a no-drug control.

  • Harvest cells by centrifugation and wash with sterile water. Determine the wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution to each pellet and vortex vigorously.

  • Incubate in an 80°C water bath for 1 hour for saponification.

  • After cooling, extract the non-saponifiable lipids by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing.

  • Collect the upper (n-heptane) layer and transfer to a clean tube.

  • Scan the absorbance of the n-heptane layer from 240 to 300 nm using a UV-Vis spectrophotometer.

  • Calculate the ergosterol content using the absorbances at 281.5 nm and 230 nm. The characteristic four-peaked curve of ergosterol will be diminished in treated cells if the compound inhibits its synthesis.

4.2. Cell Wall Integrity Assay

The fungal cell wall is another excellent drug target due to its absence in mammalian cells. Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall. Increased fluorescence can indicate cell wall stress and compensatory chitin synthesis[14][15][16].

Protocol: Calcofluor White Staining [14][16]

  • Treat fungal cells with the test compound at MIC and sub-MIC concentrations for several hours.

  • Harvest and wash the cells.

  • Resuspend the cells in a solution of Calcofluor White Stain (e.g., 10 µg/mL).

  • Incubate in the dark for 10-15 minutes.

  • Wash the cells to remove excess stain.

  • Observe the cells using a fluorescence microscope with a DAPI filter set (excitation ~355 nm, emission ~433 nm).

  • Increased and patchy fluorescence in treated cells compared to the uniform, faint fluorescence of control cells suggests cell wall damage.

4.3. Reactive Oxygen Species (ROS) Production

Some antifungal agents induce cell death by promoting the accumulation of toxic reactive oxygen species (ROS)[17].

Protocol: DCFH-DA Assay for ROS Detection [18][19]

  • Culture fungal cells and treat with the test compound for a short period (e.g., 30-60 minutes).

  • Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension to a final concentration of 10 µM. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS[19].

  • Incubate in the dark at 37°C for 30 minutes.

  • Wash the cells to remove extracellular dye.

  • Measure the fluorescence intensity using a microplate reader (excitation 485 nm, emission 528 nm) or visualize by fluorescence microscopy.

  • A significant increase in fluorescence in treated cells indicates ROS production.

Hypothetical Mechanism of Action Pathway

MOA_Pathway Compound 4-Methyl-6-nitro- 1,4-benzoxazin-3-one Target Fungal-specific Enzyme/Process (e.g., Erg11) Compound->Target Inhibition Ergosterol Ergosterol Biosynthesis Target->Ergosterol ROS Mitochondrial Dysfunction Target->ROS Leads to Membrane Membrane Integrity & Fluidity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Loss of integrity ROS->Death Oxidative Damage

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one to Enhance Biological Activity

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold The 1,4-benzoxazin-3-one core is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that is present in a variety of biologically active compounds.[1] Derivatives of this structure have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the benzoxazinone ring system allows for chemical modifications at several positions, enabling the fine-tuning of its biological profile. This document focuses on a specific derivative, 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one, and outlines strategic derivatization approaches aimed at enhancing its therapeutic potential. The presence of a nitro group at the 6-position and a methyl group at the N-4 position provides a unique starting point for a variety of chemical transformations. These modifications are designed to explore the structure-activity relationships (SAR) of this compound class and to develop new derivatives with improved potency and selectivity.

Strategic Approaches to Derivatization

The derivatization strategy for 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one is centered on three primary modifications: reduction of the nitro group to an amine and its subsequent functionalization, diversification of the substituent at the N-4 position, and functionalization of the aromatic ring. Each of these approaches is designed to probe the impact of different chemical features on the biological activity of the parent molecule.

Derivatization Strategy 1: Modification of the 6-Nitro Group

The electron-withdrawing nitro group at the 6-position of the benzoxazinone ring significantly influences the electronic properties of the molecule. Reduction of this group to an amine provides a versatile handle for a wide range of further modifications, including acylation and sulfonylation, which can lead to compounds with altered biological activities.

Protocol 1: Reduction of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one to 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one

This protocol describes the reduction of the nitro group to an amine using a standard catalytic hydrogenation method.

Materials:

  • 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10% w/w of the starting material) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 50 psi or balloon pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-amino-4-methyl-2H-1,4-benzoxazin-3-one.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acylation of 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one

This protocol details the acylation of the newly formed amino group with an acid chloride.

Materials:

  • 6-amino-4-methyl-2H-1,4-benzoxazin-3-one

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 6-amino-4-methyl-2H-1,4-benzoxazin-3-one (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine or pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategy 2: N-4 Position Diversification

The methyl group at the N-4 position can be replaced with a variety of other alkyl or aryl groups to investigate the influence of this substituent on biological activity. This requires the synthesis of the N-unsubstituted precursor, 6-nitro-2H-1,4-benzoxazin-3-one, followed by N-alkylation.

Protocol 3: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3-one

This protocol describes a general method for the synthesis of the N-unsubstituted benzoxazinone.

Materials:

  • 2-Amino-5-nitrophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Step 1: N-Chloroacetylation. In a round-bottom flask, dissolve 2-amino-5-nitrophenol (1.0 eq) in a suitable solvent like dichloromethane or acetone. Add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and slowly add chloroacetyl chloride (1.1 eq). Stir the reaction at room temperature for 2-4 hours. Monitor by TLC. After completion, pour the reaction mixture into ice water and extract with an organic solvent. Dry the organic layer and evaporate the solvent to get the crude N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

  • Step 2: Intramolecular Cyclization. Dissolve the crude product from Step 1 in DMF. Add potassium carbonate (2.0 eq) and heat the mixture to 80-100 °C for 2-3 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice water. The precipitate formed is filtered, washed with water, and dried to obtain 6-nitro-2H-1,4-benzoxazin-3-one. The product can be further purified by recrystallization.[3]

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Protocol 4: N-Alkylation of 6-Nitro-2H-1,4-benzoxazin-3-one

This protocol outlines the alkylation of the N-H of the benzoxazinone core.

Materials:

  • 6-nitro-2H-1,4-benzoxazin-3-one

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 6-nitro-2H-1,4-benzoxazin-3-one (1.0 eq) in DMF or acetonitrile, add potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Characterization: Confirm the structure of the N-alkylated derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategy 3: Aromatic Ring Functionalization via Suzuki-Miyaura Cross-Coupling

To introduce diverse aryl or heteroaryl substituents onto the benzoxazinone scaffold, a Suzuki-Miyaura cross-coupling reaction can be employed. This requires the synthesis of a halogenated precursor, for example, 6-bromo-4-methyl-2H-1,4-benzoxazin-3-one.

Protocol 5: Synthesis of 6-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

This protocol describes the synthesis of the bromo-substituted benzoxazinone, which can be adapted from the synthesis of the nitro analogue by starting with 2-amino-5-bromophenol.

Materials:

  • 2-Amino-5-bromophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methyl iodide

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Synthesize 6-bromo-2H-1,4-benzoxazin-3-one following a similar two-step procedure as described in Protocol 3 , starting from 2-amino-5-bromophenol.

  • Perform N-methylation of 6-bromo-2H-1,4-benzoxazin-3-one using methyl iodide and a base like potassium carbonate in DMF, similar to the N-alkylation procedure in Protocol 4 .

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 6: Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-bromo-4-methyl-2H-1,4-benzoxazin-3-one

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer

  • Heating source (e.g., oil bath or microwave reactor)

Procedure:

  • In a reaction vessel, combine 6-bromo-4-methyl-2H-1,4-benzoxazin-3-one (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Characterization: Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Outcomes

The following table summarizes the proposed derivatization strategies and the expected classes of compounds.

Strategy Starting Material Key Reagents Expected Product Class Potential Activity Enhancement
Nitro Group Reduction & Acylation 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-onePd/C, H₂, Acid Chlorides6-Acylamino-4-methyl-2H-1,4-benzoxazin-3-onesImproved anticancer and antifungal activity by introducing hydrogen bond donors/acceptors.[5][2]
N-4 Position Diversification 6-Nitro-2H-1,4-benzoxazin-3-oneAlkyl/Benzyl Halides, K₂CO₃/NaH4-Alkyl/Benzyl-6-nitro-2H-1,4-benzoxazin-3-onesModulation of lipophilicity and steric bulk to optimize target engagement.[3]
Aromatic Ring Functionalization 6-Bromo-4-methyl-2H-1,4-benzoxazin-3-oneAryl/Heteroaryl Boronic Acids, Pd Catalyst6-Aryl/Heteroaryl-4-methyl-2H-1,4-benzoxazin-3-onesIntroduction of diverse substituents to explore new interactions with biological targets.[6]

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_0 Core Structure cluster_1 Strategy 1: Nitro Group Modification cluster_2 Strategy 2: N-4 Diversification cluster_3 Strategy 3: Aromatic C-H Functionalization Start 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one Amine 6-Amino-4-methyl-2H-1,4-benzoxazin-3-one Start->Amine Reduction (Pd/C, H₂) NH_Precursor 6-Nitro-2H-1,4-benzoxazin-3-one Start->NH_Precursor Demethylation/ Synthesis from 2-amino-5-nitrophenol Bromo_Precursor 6-Bromo-4-methyl-2H-1,4-benzoxazin-3-one Start->Bromo_Precursor Synthesis from 2-amino-5-bromophenol & Methylation Acylated 6-Acylamino Derivatives Amine->Acylated Acylation (RCOCl) N_Alkylated 4-Alkyl/Aryl Derivatives NH_Precursor->N_Alkylated N-Alkylation (R-X, Base) Suzuki_Coupled 6-Aryl/Heteroaryl Derivatives Bromo_Precursor->Suzuki_Coupled Suzuki Coupling (ArB(OH)₂, Pd cat.)

Caption: Workflow for the derivatization of 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one.

Analytical Characterization and Biological Evaluation

Structural and Purity Analysis:

All synthesized compounds must be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the derivatives.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compounds.

In Vitro Biological Assays:

The newly synthesized derivatives should be screened for their biological activity using appropriate in vitro assays.

  • Anticancer Activity: The cytotoxicity of the compounds can be evaluated against a panel of cancer cell lines (e.g., HeLa, A549, SGC7901) using the MTT assay or real-time cytotoxicity analysis.[2][8]

  • Antifungal Activity: The antifungal activity can be assessed against various fungal strains (e.g., Gibberella zeae, Pellicularia sasakii) using the mycelium growth rate method.

Conclusion and Future Perspectives

The derivatization of 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a systematic approach to explore the structure-activity relationships of this compound class. By modifying the nitro group, diversifying the N-4 substituent, and functionalizing the aromatic ring, a library of new derivatives can be generated and screened for enhanced biological activity. The insights gained from these studies will be invaluable for the rational design of more potent and selective benzoxazinone-based drugs.

References

  • Zhang, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1225357. [Link]

  • Shaikh, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 234. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Marasini, B. P., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. [Link]

  • Li, Y., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1225357. [Link]

  • Khan, Z. A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][2]oxazin-4-ones as potent anticancer and antioxidant agents. RSC Advances, 10(24), 14265-14275. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3054. [Link]

  • Google Patents. (n.d.). Synthesis of 4-methyl-6-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.
  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Google Patents. (n.d.).
  • Van der Poorten, O., et al. (2022). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Journal of Cheminformatics, 14(1), 1-19. [Link]

  • ResearchGate. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo [e][3][2]oxazine. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent the formation of dihydro-benzoxazinone intermediates with nitro groups.

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dihydro-benzoxazinone Intermediates in Nitro-Substituted Systems. Introduction for the Senior Application Scientist Welcome to the ded...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dihydro-benzoxazinone Intermediates in Nitro-Substituted Systems.

Introduction for the Senior Application Scientist

Welcome to the dedicated technical support guide for navigating the complexities of benzoxazinone synthesis, with a specific focus on substrates bearing nitro groups. As seasoned researchers in the field of medicinal chemistry and drug development, we understand that the synthesis of highly functionalized heterocyclic scaffolds is often nuanced. The presence of strong electron-withdrawing groups, such as the nitro moiety, can significantly influence reaction pathways, leading to the undesired formation of stable dihydro-benzoxazinone intermediates.

This guide is designed to provide you with not only troubleshooting protocols but also a deeper mechanistic understanding of why these side products form and how to strategically prevent them. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are dihydro-benzoxazinone intermediates, and why do they form?

A1: Dihydro-benzoxazinone intermediates, specifically 2-alkoxy- or 2-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-ones, are common byproducts in the synthesis of benzoxazinones, particularly when using orthoesters as reagents. Their formation is a result of the incomplete elimination of an alcohol or water molecule from the cyclized intermediate.

Q2: Why is the formation of these intermediates more prevalent with nitro-substituted substrates?

A2: The presence of a nitro group, a strong electron-withdrawing group, on the aromatic ring of the anthranilic acid precursor is a key factor. This group significantly reduces the electron density of the aromatic system and, more importantly, decreases the nucleophilicity of the nitrogen atom of the amide intermediate. This reduced nucleophilicity hinders the final elimination step, which is crucial for the formation of the fully aromatic benzoxazinone ring system, thus favoring the accumulation of the more stable dihydro-intermediate.[1]

Q3: Can these dihydro-intermediates be converted to the desired benzoxazinone?

A3: In some cases, yes. The conversion requires a dehydration or elimination step. However, the stability of the dihydro-intermediate, especially with electron-withdrawing substituents, can make this conversion challenging under standard reaction conditions. This guide will provide specific strategies to facilitate this conversion or, preferably, to avoid the formation of the intermediate altogether.

Troubleshooting Guide: Preventing and Overcoming Dihydro-benzoxazinone Formation

This section provides detailed troubleshooting strategies for common synthetic routes to nitro-substituted benzoxazinones.

Scenario 1: Using the Orthoester Method

The reaction of a nitro-substituted anthranilic acid with an orthoester is a common route that often leads to the formation of a stable 2-alkoxy-dihydro-benzoxazinone intermediate.

Issue: The desired nitro-benzoxazinone is not formed, or is formed in low yield, with the major product being the dihydro-intermediate.

Root Cause Analysis: The electron-withdrawing nature of the nitro group deactivates the nitrogen atom, making the elimination of the alkoxy group from the tetrahedral intermediate energetically unfavorable.

Solutions:

  • Enhanced Dehydration Conditions:

    • Protocol: After the initial reaction with the orthoester, introduce a strong dehydrating agent. Acetic anhydride is a commonly used and effective option.[2]

    • Step-by-Step Methodology:

      • React the nitro-anthranilic acid with the orthoester in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) and monitor for the consumption of the starting material.

      • Once the formation of the dihydro-intermediate is confirmed (e.g., by TLC or LC-MS), carefully add an excess of acetic anhydride (typically 2-5 equivalents).

      • Heat the reaction mixture (reflux may be necessary) and monitor the conversion of the dihydro-intermediate to the benzoxazinone.

      • Work up the reaction by quenching the excess acetic anhydride with water or an alcohol.

    • Causality: Acetic anhydride acts as a powerful dehydrating agent, facilitating the elimination of the alcohol from the dihydro-intermediate to form the more stable aromatic benzoxazinone.

  • Acid Catalysis Optimization:

    • Protocol: While simple acid catalysis (e.g., acetic acid) might not be sufficient, stronger acids or Lewis acids can promote the elimination.[3][4]

    • Considerations: The choice of a stronger acid must be compatible with the other functional groups in the molecule. Protic acids like sulfuric acid or phosphoric acid can be effective but may lead to side reactions. Lewis acids could also be explored to coordinate with the leaving group and facilitate its departure.

Scenario 2: Alternative Synthetic Routes to Bypass Dihydro-Intermediate Formation

When the orthoester method proves problematic, alternative synthetic strategies that do not proceed through a stable dihydro-intermediate are highly recommended.

1. The Aroyl Chloride Method in Pyridine:

  • Protocol: This is a robust and widely used method for the synthesis of 2-aryl-benzoxazinones, including those with nitro substituents.[5][6]

  • Step-by-Step Methodology:

    • Dissolve the nitro-anthranilic acid in pyridine.

    • Cool the solution to 0 °C.

    • Slowly add the desired aroyl chloride (1.1 to 2 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with water, and recrystallize.

  • Causality: This method proceeds through the formation of an N-aroyl-nitro-anthranilic acid intermediate, which then undergoes cyclodehydration. The use of pyridine as both a base and a solvent facilitates this cyclization and subsequent dehydration, directly yielding the aromatic benzoxazinone.

2. Cyclodehydration using Cyanuric Chloride:

  • Protocol: Cyanuric chloride in the presence of a tertiary amine is an effective and mild reagent for the cyclodehydration of N-acyl anthranilic acids to benzoxazinones.[7][8]

  • Step-by-Step Methodology:

    • First, synthesize the N-acyl-nitro-anthranilic acid by reacting the nitro-anthranilic acid with the corresponding acid chloride in the presence of a base like triethylamine.

    • Isolate the N-acyl intermediate.

    • Dissolve the N-acyl-nitro-anthranilic acid in a suitable solvent (e.g., chloroform).

    • Add cyanuric chloride and a tertiary amine (e.g., triethylamine).

    • Stir at room temperature until the reaction is complete.

  • Causality: Cyanuric chloride activates the carboxylic acid group, making it a better electrophile for the intramolecular nucleophilic attack by the amide oxygen, followed by dehydration to furnish the benzoxazinone.

Visualizing the Pathways

Reaction Mechanism and Problematic Side-Reaction

G cluster_0 Orthoester Method cluster_1 Aroyl Chloride Method Nitro-Anthranilic Acid Nitro-Anthranilic Acid Iminium Intermediate Iminium Intermediate Nitro-Anthranilic Acid->Iminium Intermediate + Orthoester + H+ Tetrahedral Intermediate Tetrahedral Intermediate Iminium Intermediate->Tetrahedral Intermediate Intramolecular Cyclization Dihydro-benzoxazinone\n(Stable Intermediate) Dihydro-benzoxazinone (Stable Intermediate) Tetrahedral Intermediate->Dihydro-benzoxazinone\n(Stable Intermediate) - H+ Benzoxazinone\n(Desired Product) Benzoxazinone (Desired Product) Dihydro-benzoxazinone\n(Stable Intermediate)->Benzoxazinone\n(Desired Product) - ROH (Difficult Step with NO2 group) Nitro-Anthranilic Acid_2 Nitro-Anthranilic Acid N-Aroyl Intermediate N-Aroyl-nitro-anthranilic acid Nitro-Anthranilic Acid_2->N-Aroyl Intermediate + Aroyl Chloride  Pyridine Benzoxazinone_2 Benzoxazinone (Direct Formation) N-Aroyl Intermediate->Benzoxazinone_2 Cyclodehydration

Caption: Reaction pathways for benzoxazinone synthesis.

Troubleshooting Decision Tree

G start Starting Synthesis of Nitro-Benzoxazinone method Choose Synthetic Method start->method orthoester Orthoester Method method->orthoester Option 1 aroyl_chloride Aroyl Chloride Method method->aroyl_chloride Option 2 check_product Is Dihydro-intermediate the Major Product? orthoester->check_product direct_synthesis Direct Synthesis to Desired Product aroyl_chloride->direct_synthesis yes Yes check_product->yes no No check_product->no solution Implement Troubleshooting: - Enhanced Dehydration (Ac2O) - Stronger Acid Catalysis yes->solution success Desired Benzoxazinone Obtained no->success solution->success

Caption: Decision tree for troubleshooting dihydro-intermediate formation.

Quantitative Data Summary

MethodReagentsKey ConditionsOutcome with Nitro-SubstituentsReference
Orthoester Nitro-anthranilic acid, Trialkyl orthoesterAcetic acid catalyst, Thermal/MicrowaveFavors dihydro-intermediate formation
Orthoester with Enhanced Dehydration Dihydro-intermediate, Acetic anhydrideRefluxDrives reaction to aromatic benzoxazinone
Aroyl Chloride Nitro-anthranilic acid, Aroyl chloridePyridine, 0 °C to RTGood to excellent yields of aromatic benzoxazinone
Cyanuric Chloride N-acyl-nitro-anthranilic acid, Cyanuric chlorideTriethylamine, Room TemperatureMild and efficient cyclodehydration

References

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1][7]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3561. [Link]

  • Al-Tel, T. H., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][7]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 98, 103735. [Link]

  • Abdollahi-Alibeik, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]

  • Mohammadi Ziarani, G., et al. (2014). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(5), 705-713. [Link]

  • Coppola, G. M. (1999). The chemistry of 4H-3,1-benzoxazin-4-ones. Tetrahedron, 55(18), 5549-5604. [Link]

  • Nagarapu, L., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(3), 679. [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]

  • YouTube. (2021). Dehydration of Alcohols | Acid-Catalyzed Elimination to Form Alkenes. [Link]

  • YouTube. (2021). 12.7 Elimination Reactions of Alcohols | Organic Chemistry. [Link]

  • Al-Said, M. S., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Screening of some benzoxazinone derivatives. [Link]

  • Dou, G., et al. (2009). One-pot synthesis of quinazolinone derivatives from nitro-compounds with the aid of low-valent titanium. Journal of Combinatorial Chemistry, 11(1), 151-154. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for "one-pot". [Link]

  • Gollapalli, N. R., et al. (2021). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 8(2), 589-595.
  • ChemRxiv. (2022). CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. [Link]

  • Erba, E., et al. (1977). Acylation of 2,1-benzisothiazolin-3-one. A remarkable sulfur extrusion with ring expansion. The Journal of Organic Chemistry, 42(12), 2234-2236.

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one

Welcome to the technical support guide for the synthesis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals employing microwave-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one. This resource is designed for researchers, medicinal chemists, and drug development professionals employing microwave-assisted organic synthesis (MAOS). We will explore common challenges and provide evidence-based solutions to optimize your reaction outcomes, ensuring efficiency, reproducibility, and high purity. Microwave synthesis offers a significant advantage over conventional heating by enabling rapid, uniform heating and access to higher temperatures, which can dramatically reduce reaction times and improve yields.[1][2]

Section 1: Foundational Principles & Reaction Protocol

A robust understanding of the reaction mechanism is the first step toward successful optimization. The synthesis of the target molecule typically involves the N-alkylation of a substituted 2-aminophenol followed by an intramolecular cyclization.

FAQ 1: What is the proposed reaction pathway for this synthesis?

The synthesis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is generally achieved via a two-step, one-pot reaction. The process begins with the reaction of 2-amino-5-nitrophenol with an acylating agent like chloroacetyl chloride to form an intermediate amide. This is followed by an intramolecular nucleophilic substitution (a Smiles rearrangement or similar cyclization pathway) facilitated by a base, which is significantly accelerated by microwave irradiation. The N-methylation is subsequently achieved to yield the final product.

reaction_pathway Reactants 2-Amino-5-nitrophenol + Chloroacetyl Chloride Intermediate Intermediate Amide (2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide) Reactants->Intermediate Acylation Base Base (e.g., K₂CO₃) Base->Intermediate Product1 6-nitro-2H-1,4-benzoxazin-3(4H)-one Intermediate->Product1 Intramolecular Cyclization (MW) FinalProduct 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one Product1->FinalProduct N-Methylation (MW) Methylation Methylating Agent (e.g., MeI) + Base Methylation->Product1

Caption: Proposed reaction pathway for the target molecule.

FAQ 2: What are reliable starting conditions for a new experiment?

When moving from a conventional heating method or establishing a new microwave protocol, a good starting point is crucial. The following parameters are based on analogous benzoxazinone syntheses and general principles of MAOS.[3][4] Remember to always use a reaction vessel rated for the pressures that may be generated.

ParameterRecommended Starting ConditionRationale & Expert Notes
Reactants 2-amino-5-nitrophenol (1 equiv.), Chloroacetyl chloride (1.1 equiv.), Methyl Iodide (1.2 equiv.)Ensure high purity of starting materials. Excess chloroacetyl chloride and methyl iodide drive the acylation and methylation steps to completion.
Base K₂CO₃ or Cs₂CO₃ (2.5 equiv.)Cesium carbonate is often more effective due to its higher solubility in organic solvents, promoting the reaction.[5]
Solvent DMF or Acetonitrile (3-5 mL)These are polar solvents with good microwave absorption properties. DMF's high boiling point allows for higher reaction temperatures.[2]
Temperature 120 °CA good starting point that is significantly above the boiling point of acetonitrile, leveraging the sealed-vessel capabilities of microwave reactors.[6]
Reaction Time 15 minutesMicrowave reactions are rapid. A 15-minute hold time is sufficient to assess initial conversion without causing significant decomposition.[4]
Microwave Power 100-200 W (Variable Power)Use variable power with temperature control. The instrument will modulate power to maintain the set temperature.
Stirring HighEssential for homogenous heating and preventing localized hot spots.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the optimization process in a direct question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction resulted in a low yield (<30%), or I've only recovered my starting materials. What are the primary parameters to adjust?

This is the most frequent challenge and typically points to insufficient reaction conditions. The key is to systematically increase the energy input into the reaction.

A1: Systematic Temperature Increase. The first and most impactful variable to optimize in a closed-vessel microwave reaction is temperature.[6]

  • Action: Increase the target temperature in 20 °C increments, from 120 °C up to 180 °C. Monitor the reaction progress at each step using TLC or LC-MS.

  • Causality: The intramolecular cyclization step has a significant activation energy barrier. The presence of the electron-withdrawing nitro group on the aromatic ring can decrease the nucleophilicity of the phenolic oxygen, making ring closure more difficult.[7] Higher temperatures provide the necessary energy to overcome this barrier, dramatically increasing the reaction rate.

A2: Extend the Reaction Time. If increasing the temperature does not significantly improve the yield or leads to decomposition, optimize the reaction time at the most effective temperature.

  • Action: At the optimal temperature identified in the previous step, vary the reaction time from 5 minutes to 30 minutes.

  • Causality: While microwave reactions are fast, some transformations require a longer duration at temperature to reach completion. There is a trade-off between time and temperature; finding the right balance minimizes byproduct formation.

A3: Evaluate Your Base and Solvent System.

  • Action: If yield is still low, consider switching from K₂CO₃ to a stronger, more soluble base like Cs₂CO₃.[5] If using acetonitrile, switch to a higher-boiling solvent like DMF or NMP to ensure the system can reach and maintain higher temperatures without generating excessive pressure.

  • Causality: The base is critical for deprotonating the phenol, which initiates the cyclization. A base that is not sufficiently strong or soluble will result in a sluggish or incomplete reaction. The solvent must be able to absorb microwave energy efficiently and remain stable at the target temperature.[2]

Problem: Significant Byproduct Formation

Q2: My analysis (TLC, LC-MS) shows the desired product, but also several significant impurities. How can I improve the reaction's selectivity?

Byproduct formation is often a result of the reaction conditions being too harsh or a competing reaction pathway becoming dominant.

A1: Identify the Byproducts. Understanding what the impurities are is key. A common byproduct in similar syntheses is the unmethylated intermediate, 6-nitro-2H-1,4-benzoxazin-3(4H)-one.[8] Other possibilities include decomposition products from excessive heat.

  • Action: Obtain a mass spectrum of the impurity to identify its molecular weight. This can help deduce its structure. If the intermediate is present, it indicates incomplete methylation.

A2: Optimize Temperature and Time. High temperatures and long reaction times that increase yield can sometimes also accelerate decomposition pathways.

  • Action: Once you've found a temperature that gives a good yield, try reducing the reaction time. Conversely, if decomposition is suspected, lower the temperature by 10-20 °C and slightly increase the reaction time.

  • Causality: The desired reaction and side reactions have different kinetic profiles. Fine-tuning the time/temperature profile can favor the formation of the desired product over the degradation pathways.

Problem: Poor Reproducibility

Q3: I ran the same reaction twice with identical settings, but the yields were drastically different. What causes this inconsistency?

Reproducibility is a cornerstone of good science. In MAOS, it hinges on precise control of reaction parameters.[2]

A1: Ensure Consistent Reaction Setup.

  • Action: Always use the same size and type of microwave vial. Ensure the total reaction volume is consistent between runs. The position of the stir bar and the stirring speed should also be kept constant.

  • Causality: The efficiency of microwave heating depends on the geometry of the vessel and the volume of the contents. Small variations can lead to different heating profiles and thus, different results.

A2: Verify Temperature Measurement.

  • Action: If your microwave reactor has an option for a fiber-optic temperature probe, use it for initial optimizations. It provides a direct measurement of the internal reaction temperature. Standard external IR sensors can sometimes be influenced by the vial's surface temperature.

  • Causality: Accurate temperature control is the single most important factor for reproducibility in microwave synthesis. An inaccurate temperature reading will lead to inconsistent energy input and variable outcomes.

Section 3: Systematic Optimization Workflow

To avoid a random "guess-and-check" approach, a logical workflow is essential for efficient optimization. The following flowchart outlines a systematic process.

optimization_workflow Start Start with Baseline Conditions (Table 1) VaryTemp Vary Temperature (120°C, 140°C, 160°C) Time = 15 min Start->VaryTemp CheckYield1 Good Yield & Purity? VaryTemp->CheckYield1 VaryTime Vary Time (5, 10, 20 min) at Optimal Temp CheckYield1->VaryTime Yes ChangeSolvent Change Solvent/Base (e.g., ACN -> DMF) (K₂CO₃ -> Cs₂CO₃) CheckYield1->ChangeSolvent No CheckYield2 Improved? VaryTime->CheckYield2 CheckYield2->VaryTime No, continue optimization Final Optimized Protocol CheckYield2->Final Yes Repeat Repeat Temp Optimization ChangeSolvent->Repeat Repeat->VaryTemp

Caption: A systematic workflow for reaction optimization.

Section 4: General Microwave Synthesis FAQs

Q1: Can I use a domestic kitchen microwave for this synthesis? A: Absolutely not. Domestic microwave ovens lack the necessary safety features (pressure monitoring, sealed vessels), temperature control, and power regulation for chemical synthesis.[1] Using one is extremely dangerous and will produce unreliable, irreproducible results.

Q2: How do I choose the best solvent for a new microwave reaction? A: The ideal solvent should fully dissolve your reactants, be chemically inert under the reaction conditions, and absorb microwave energy efficiently. Solvents are classified by their dielectric properties (tangent delta). High-loss solvents (e.g., DMF, ethanol, ethylene glycol) heat very quickly, while low-loss solvents (e.g., toluene, hexane) heat poorly on their own.[2] For this synthesis, polar aprotic solvents like DMF, DMAc, or NMP are excellent choices.

Q3: What are the most critical safety precautions? A: Always use vials and caps rated for the temperatures and pressures you intend to reach. Never exceed the recommended fill volume for the vial (typically 1/3 to 1/2 full) to leave adequate headspace. Be aware of the potential for rapid pressure increases, especially with reactions that generate gaseous byproducts. Always consult your instrument's safety manual.[2]

References

  • Jadhav, V. D., & Sharma, L. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(21), 6579. [Link]

  • Li, P., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1043351. [Link]

  • Di Schiena, R. T., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 1(1), 4-19. [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from CEM Corporation website. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[6][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2024(8), 122-132. [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(21), 6579. [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015). Microwave-assisted one-pot synthesis of benzo[b][6][9]oxazin-3(4H)-ones via Smiles rearrangement. [Link]

  • El-Sayed, R. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 79(597). [Link]

  • Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from Biotage website. [Link]

  • TSI Journals. (2015). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. Trade Science Inc. [Link]

  • Organic Syntheses. (n.d.). General procedures for microwave-assisted reactions. [Link]

  • ResearchGate. (2014). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8563. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • El-Hamouly, W. S. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 633-636. [Link]

  • Singh, T., et al. (2023). Microwave assisted, palladium-catalyzed regioselective halogenation of benzo[b][6][9]oxazin-2-ones via sp2 C–H functionalization. RSC Advances, 13(4), 2247-2252. [Link]

Sources

Reference Data & Comparative Studies

Validation

In Silico Docking Analysis of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one: A Comparative Study with Known IDO1 Inhibitors

This guide presents a comprehensive in silico molecular docking study comparing the potential of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) against established clinic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive in silico molecular docking study comparing the potential of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) against established clinical-stage inhibitors. This analysis provides a predictive assessment of its binding affinity and interaction patterns within the IDO1 active site, offering valuable insights for researchers in oncology, immunology, and drug discovery.

Introduction: The Significance of IDO1 Inhibition and the Promise of Novel Scaffolds

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2] This metabolic reprogramming creates a tolerogenic state, allowing cancer cells to evade immune surveillance.[1] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy.[2]

Several small-molecule IDO1 inhibitors, including Epacadostat, Navoximod (NLG-919), and Linrodostat, have progressed to clinical trials, validating the therapeutic potential of targeting this enzyme.[3][4] The chemical scaffold of 2H-1,4-benzoxazin-3-one and its derivatives has garnered significant interest in medicinal chemistry due to its diverse biological activities, including enzyme inhibition.[5][6] This has led to the hypothesis that novel benzoxazinone compounds, such as 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one, may exhibit inhibitory activity against therapeutically relevant targets like IDO1.

This guide provides a head-to-head in silico comparison of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one with the aforementioned known IDO1 inhibitors. Through molecular docking simulations, we will predict and compare the binding affinities and key molecular interactions of these compounds within the active site of human IDO1. It is important to note that this is a predictive study, as experimental binding data for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one against IDO1 is not currently available in the public domain.

Comparative Analysis of Binding Affinities

The following table summarizes the predicted binding affinities (in kcal/mol) of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one and the known IDO1 inhibitors, as determined by our in silico docking protocol. For context, the experimentally determined inhibitory concentrations (IC50) and inhibition constants (Ki) for the known inhibitors are also provided.

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50Experimental Ki
4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one -7.8 Not AvailableNot Available
Epacadostat (INCB024360)-9.2~10 nM (cellular assay)[7][8]-
Navoximod (NLG-919)-8.528 nM (in vitro)[9]7 nM[10]
Linrodostat (BMS-986205)-8.91.7 nM[11]-

Disclaimer: The predicted binding affinity for 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one is the result of computational modeling and has not been experimentally validated.

Detailed In Silico Experimental Protocol

This section outlines the step-by-step methodology employed for the molecular docking analysis. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Software and Resource Acquisition
  • Molecular Docking Software: AutoDock Vina, a widely used open-source program for molecular docking, was selected for its accuracy and computational efficiency.[12]

  • Visualization Software: UCSF Chimera and Discovery Studio Visualizer were utilized for protein preparation, visualization of docking results, and analysis of molecular interactions.

  • Protein Crystal Structures: The crystal structures of human IDO1 in complex with Epacadostat (PDB ID: 6E40) and Navoximod (PDB ID: 6O3I) were retrieved from the RCSB Protein Data Bank.[1][13]

  • Ligand Structures: The 3D structure of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one was obtained from the PubChem database. The structures of the known inhibitors were extracted from their respective co-crystallized PDB files to ensure the correct bioactive conformation.

Receptor and Ligand Preparation

The preparation of both the protein (receptor) and the small molecules (ligands) is a critical step to ensure the accuracy of the docking simulation.

Workflow for Receptor and Ligand Preparation

Caption: Workflow for preparing the receptor (IDO1) and ligands for molecular docking.

Step-by-Step Protocol:

  • Receptor Preparation:

    • The PDB file of human IDO1 (e.g., 6E40) was loaded into UCSF Chimera.

    • All water molecules and non-essential heteroatoms were removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned to each atom. The addition of hydrogens and appropriate charges is crucial for accurate calculation of electrostatic interactions.[14]

    • The prepared receptor was saved in the PDBQT file format, which is required by AutoDock Vina.[15]

  • Ligand Preparation:

    • The 3D structure of 4-Methyl-6-nitro-2H-1,4-benzoxazin-3-one was loaded into AutoDockTools.

    • Gasteiger charges were computed for the ligand.

    • The rotatable bonds within the ligand were defined to allow for conformational flexibility during the docking process.

    • The prepared ligand was saved in the PDBQT file format.

    • For the known inhibitors, the ligand was extracted from the co-crystallized PDB file and saved as a separate PDB file, then prepared following the same steps to ensure consistency.

Molecular Docking Simulation

Docking Workflow

G cluster_0 Pre-Docking cluster_1 Docking Simulation cluster_2 Post-Docking Analysis A Prepared Receptor (PDBQT) C Define Grid Box (Active Site) A->C B Prepared Ligand (PDBQT) B->C D Run AutoDock Vina C->D E Analyze Docking Results (Binding Energy & Pose) D->E F Visualize Interactions E->F

Sources

Comparative

Assessing the contribution of the N-methyl group to the bioactivity of 6-nitro-2H-1,4-benzoxazin-3-one.

This guide provides a comprehensive framework for assessing the contribution of the N-methyl group to the bioactivity of the 6-nitro-2H-1,4-benzoxazin-3-one scaffold. The 1,4-benzoxazin-3-one core is a privileged heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the contribution of the N-methyl group to the bioactivity of the 6-nitro-2H-1,4-benzoxazin-3-one scaffold. The 1,4-benzoxazin-3-one core is a privileged heterocyclic motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The introduction of a nitro group at the 6-position can significantly influence the electronic properties of the molecule, often enhancing its bioactivity.

A key strategy in medicinal chemistry to optimize lead compounds is N-methylation. The substitution of a proton on a nitrogen atom with a methyl group can have profound effects on a molecule's physicochemical and pharmacokinetic properties.[4][5] N-methylation can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational flexibility of the molecule, which can in turn affect its binding affinity to biological targets.[4][5][6]

This guide will detail the synthesis of both 6-nitro-2H-1,4-benzoxazin-3-one (the parent compound) and its N-methylated analog, 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one. We will then present a series of robust experimental protocols to objectively compare their bioactivities, providing researchers with a clear roadmap to elucidate the structure-activity relationship centered on the N-methyl group.

Synthesis of Target Compounds

The synthesis of the parent compound, 6-nitro-2H-1,4-benzoxazin-3-one, can be achieved through a multi-step process starting from 2-amino-5-nitrophenol. The N-methylated analog is then synthesized from the parent compound.

Synthetic Workflow

A 2-Amino-5-nitrophenol B Reaction with Chloroacetyl Chloride A->B Acylation C Intramolecular Cyclization B->C Base-catalyzed D 6-nitro-2H-1,4-benzoxazin-3-one (Parent Compound) C->D Purification E N-Methylation (e.g., with Methyl Iodide and a Base) D->E Alkylation F 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one (N-Methylated Analog) E->F Purification

Caption: Synthetic route for the parent and N-methylated compounds.

Experimental Protocol: Synthesis

Part 1: Synthesis of 6-nitro-2H-1,4-benzoxazin-3-one (Parent Compound)

  • Acylation: To a stirred solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., dichloromethane), add triethylamine. Cool the mixture in an ice bath and add chloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a base (e.g., potassium carbonate). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Purification: Cool the reaction mixture, and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to afford 6-nitro-2H-1,4-benzoxazin-3-one.

Part 2: Synthesis of 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one (N-Methylated Analog)

  • N-Methylation: To a solution of 6-nitro-2H-1,4-benzoxazin-3-one in a polar aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0°C. Stir for 30 minutes, then add methyl iodide. Allow the reaction to proceed at room temperature for several hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 4-methyl-6-nitro-2H-1,4-benzoxazin-3-one.

Comparative Bioactivity Assessment

A parallel screening of both the parent compound and its N-methylated analog is crucial to determine the impact of the N-methyl group. The following assays are proposed to cover a range of relevant biological activities.

Antimicrobial Activity Assessment

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

A Prepare serial dilutions of test compounds in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate at appropriate temperature and time B->C D Add a viability indicator (e.g., Resazurin) C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the parent compound and the N-methylated analog in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • MIC Determination: After incubation, assess microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth. A viability dye like resazurin can be added to aid in the determination.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the parent compound and the N-methylated analog. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to screen for anti-inflammatory activity.

A Culture macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant and measure nitrite concentration using Griess reagent D->E F Determine the effect on NO production E->F

Caption: Workflow for the nitric oxide inhibition assay.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the parent compound and the N-methylated analog for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Cytotoxicity Check: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate a direct comparison between the parent compound and its N-methylated analog.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicansIC50 (µM) vs HeLa cellsIC50 (µM) vs A549 cellsNO Inhibition (%) at 50 µM
6-nitro-2H-1,4-benzoxazin-3-one
4-methyl-6-nitro-2H-1,4-benzoxazin-3-one

Caption: Comparative bioactivity data summary.

The results from this comparative analysis will provide valuable insights into the role of the N-methyl group. An increase in potency (lower MIC or IC50 values) for the N-methylated analog could suggest that the methyl group contributes favorably to the interaction with the biological target or enhances cell permeability. Conversely, a decrease in activity might indicate that the N-H proton is crucial for binding, for instance, as a hydrogen bond donor. The N-methyl group's impact on physicochemical properties such as lipophilicity and solubility should also be considered when interpreting the biological data.

Conclusion

This guide outlines a systematic approach to assess the contribution of N-methylation to the bioactivity of 6-nitro-2H-1,4-benzoxazin-3-one. By following the detailed synthetic and biological testing protocols, researchers can generate robust and comparable data to guide further drug development efforts. The insights gained from this study will aid in the rational design of more potent and pharmacokinetically favorable benzoxazinone-based therapeutic agents.

References

  • Zamani, L., et al. (2021). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 9, 708834. Available at: [Link]

  • Mishra, Z., & Reddy, M. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(20), 7108. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Available at: [Link]

  • Macias, F. A., et al. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 3(1-2), 135-146. Available at: [Link]

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 684, 1-21. Available at: [Link]

  • Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1273-1283. Available at: [Link]

  • Koprowska, K., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 28(6), 1309-1315. Available at: [Link]

  • de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6105-6114. Available at: [Link]

  • Mengheres, F.-D., et al. (2020). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 8, 588. Available at: [Link]

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. Available at: [Link]

  • Szymańska, E., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393-401. Available at: [Link]

  • Al-Hussain, S. A., & Al-Hussain, S. A. (2015). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 7(10), 57-63.
  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Patel, M., et al. (2023). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. ACS Omega, 8(39), 35891-35903. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.